[(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine
Description
(1-Methyl-1H-indol-2-yl)methylamine is a hybrid compound designed to target monoamine oxidase (MAO) enzymes, particularly in the context of Alzheimer’s disease (AD) therapeutics. It combines structural motifs from donepezil, a potent acetylcholinesterase (AChE) inhibitor, and MAO inhibitors. The indole-methylamine moiety is critical for MAO binding, while the tetrahydrofuran (THF) group contributes to its pharmacokinetic properties, such as solubility and metabolic stability . This compound has been synthesized as part of multitarget-directed ligands (MTDLs) to address both cholinergic and oxidative stress pathways in AD .
Properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-13(9-12-5-2-3-7-15(12)17)10-16-11-14-6-4-8-18-14/h2-3,5,7,9,14,16H,4,6,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDCGOCZGADJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-2-yl)methylamine typically involves the reaction of an indole derivative with a tetrahydrofuran derivative. One common method includes the Fischer indole cyclization, where an indole precursor is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often involve the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-Methyl-1H-indol-2-yl)methylamine, also known as N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine, is a complex organic compound that has applications in scientific research, including chemistry, biology, medicine, and industry. It has the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol.
Scientific Research Applications
- Chemistry It is employed as a building block in synthesizing complex molecules.
- Biology It is investigated for potential biological activities, such as antiviral, anticancer, and antimicrobial properties. The compound interacts with cellular receptors and signaling pathways, which can modulate activity and influence cellular processes, including signal transduction, gene expression, and metabolic pathways.
- Medicine Explored for its therapeutic potential in treating various diseases.
- Industry It is utilized in developing new materials and chemical processes.
(1-Methyl-1H-indol-2-yl)methylamine has potential biological activities, including antiviral, anticancer, and antimicrobial properties. The indole structure allows binding with various targets, modulating their activity and influencing cellular processes:
- Signal Transduction Alters pathways involved in cell communication.
- Gene Expression Affects transcription factors and gene regulation.
- Metabolic Pathways Influences metabolic processes through enzyme modulation.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
a) (1-Methyl-1H-indol-2-yl)methylamine (CAS: 883536-21-8)
- Structure : Replaces the THF group with a pyridin-3-ylmethyl moiety.
- Molecular Formula : C₁₆H₁₇N₃.
- Computational analysis suggests a topological polar surface area (TPSA) of 29.8 Ų, which may influence blood-brain barrier penetration .
- Activity: No direct MAO inhibition data available, but pyridine-containing analogs are common in CNS-targeting drugs due to improved bioavailability .
b) (1-Methyl-1H-indol-2-yl)methylamine (CAS: 883528-94-7)
- Structure : Substitutes THF with a pyrrolidine-ethyl group.
- Molecular Formula : C₁₇H₂₅N₃.
- Activity: Pyrrolidine derivatives are known for enhanced metabolic stability. This analog’s branched alkyl chain may prolong half-life compared to the THF variant .
c) N-[(5-Benzyloxy-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine
- Structure : Features a propargylamine group instead of THF.
- Activity : Propargylamine derivatives exhibit irreversible MAO-B inhibition. This compound’s acetylene group may enhance covalent binding to MAO’s flavin cofactor, increasing potency .
Analogs with Alternative Heterocyclic Scaffolds
a) (1-Methyl-1H-pyrrol-2-yl)methylamine
- Structure : Replaces indole with a pyrrole ring.
b) [2-(1H-Indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS: 289487-79-2)
- Structure : Extends the indole linkage via an ethyl group.
- Activity : Increased flexibility may reduce target specificity but improve interactions with bulkier enzyme pockets .
Pharmacological Comparison
A summary of key analogs and their hypothesized pharmacological profiles is provided below:
Discussion and Implications
The THF-methylamine moiety in the target compound offers a balance between lipophilicity and solubility, critical for CNS drug design. Analogs with pyridine or pyrrolidine groups prioritize solubility or metabolic stability, respectively, while propargylamine derivatives favor irreversible enzyme inhibition. Structural modifications in the amine region (e.g., alkyl chain length, aromaticity) directly influence target selectivity, potency, and pharmacokinetics. Further studies on binding affinities and in vivo efficacy are needed to validate these hypotheses.
Biological Activity
(1-Methyl-1H-indol-2-yl)methylamine, a compound with the CAS number 883536-35-4, is a complex organic molecule featuring both indole and tetrahydrofuran moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.33 g/mol
- IUPAC Name : N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
The biological activity of (1-Methyl-1H-indol-2-yl)methylamine is primarily attributed to its interaction with specific cellular receptors and signaling pathways. The indole structure allows for binding with various targets, modulating their activity and influencing cellular processes such as:
- Signal Transduction : Alters pathways involved in cell communication.
- Gene Expression : Affects transcription factors and gene regulation.
- Metabolic Pathways : Influences metabolic processes through enzyme modulation.
Antiviral Activity
Recent studies have shown that this compound exhibits antiviral properties, particularly against HIV and SARS-CoV-2. For instance, a study indicated that treatment with related indole compounds could reduce viral release by modulating the expression of cellular proteins involved in viral budding, such as BST2 .
Anticancer Properties
Research has demonstrated that (1-Methyl-1H-indol-2-yl)methylamine has potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies reported significant reductions in cell viability in various cancer types when treated with this compound .
Antimicrobial Effects
The compound also displays antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions, leading to cell death. Studies have reported effective inhibition of growth for pathogens like E. coli and Staphylococcus aureus at low micromolar concentrations .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
